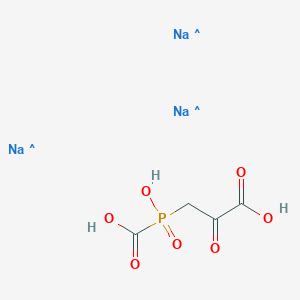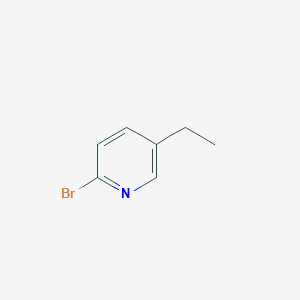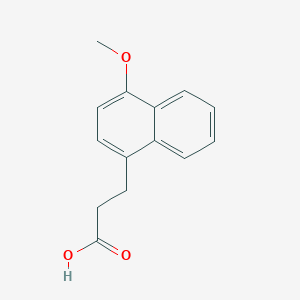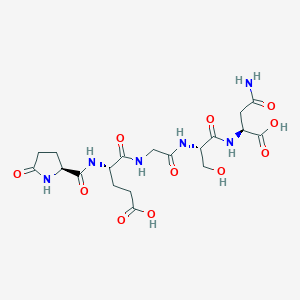
Carboxyphosphinopyruvic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxyphosphinopyruvic acid (CPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as agriculture, medicine, and biochemistry. CPP is a derivative of phosphoenolpyruvate, which is an important intermediate in the glycolysis pathway. CPP is synthesized by the reaction of phosphoenolpyruvate with carbon dioxide and ammonia, and it has been shown to have various biochemical and physiological effects.
Wirkmechanismus
Carboxyphosphinopyruvic acid acts as a substrate for the enzyme phosphoenolpyruvate carboxylase (PEPC), which is present in various organisms, including plants, bacteria, and animals. PEPC catalyzes the carboxylation of Carboxyphosphinopyruvic acid to form oxaloacetate, which is an important intermediate in various metabolic pathways. The carboxylation of Carboxyphosphinopyruvic acid by PEPC is an important step in the fixation of carbon dioxide in plants, which is essential for photosynthesis.
Biochemical and Physiological Effects:
Carboxyphosphinopyruvic acid has been shown to have various biochemical and physiological effects. Carboxyphosphinopyruvic acid has been shown to enhance the activity of various enzymes, such as PEPC and pyruvate kinase, which are involved in various metabolic pathways. Carboxyphosphinopyruvic acid has also been shown to increase the levels of various metabolites, such as amino acids, organic acids, and sugars, which are important for plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Carboxyphosphinopyruvic acid has several advantages for use in lab experiments. Carboxyphosphinopyruvic acid is a stable compound that can be easily synthesized and stored. Carboxyphosphinopyruvic acid is also a relatively inexpensive compound that can be easily obtained. However, Carboxyphosphinopyruvic acid has some limitations for use in lab experiments. Carboxyphosphinopyruvic acid is a relatively new compound, and its effects on various organisms and systems are not well understood. Carboxyphosphinopyruvic acid also has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Carboxyphosphinopyruvic acid. One future direction is to investigate the effects of Carboxyphosphinopyruvic acid on various organisms, including animals and humans. Another future direction is to investigate the mechanisms by which Carboxyphosphinopyruvic acid enhances the growth and yield of crops. Additionally, research can be conducted to investigate the potential applications of Carboxyphosphinopyruvic acid in medicine, such as in the treatment of metabolic disorders. Finally, research can be conducted to develop new methods for synthesizing Carboxyphosphinopyruvic acid and to improve the stability and solubility of Carboxyphosphinopyruvic acid for use in various applications.
Synthesemethoden
Carboxyphosphinopyruvic acid is synthesized by the reaction of phosphoenolpyruvate with carbon dioxide and ammonia. The reaction is catalyzed by the enzyme carboxyphosphinopyruvate synthase, which is present in various microorganisms, such as Escherichia coli and Salmonella typhimurium. The reaction results in the formation of Carboxyphosphinopyruvic acid and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
Carboxyphosphinopyruvic acid has been shown to have various applications in scientific research. One of the most significant applications of Carboxyphosphinopyruvic acid is in the field of agriculture. Carboxyphosphinopyruvic acid has been shown to enhance the growth and yield of various crops, such as rice, wheat, and maize. Carboxyphosphinopyruvic acid has also been shown to increase the resistance of plants to various environmental stresses, such as drought, salinity, and temperature extremes.
Eigenschaften
CAS-Nummer |
144705-36-2 |
|---|---|
Produktname |
Carboxyphosphinopyruvic acid |
Molekularformel |
C4H5Na3O7P |
Molekulargewicht |
265.02 g/mol |
InChI |
InChI=1S/C4H5O7P.3Na/c5-2(3(6)7)1-12(10,11)4(8)9;;;/h1H2,(H,6,7)(H,8,9)(H,10,11);;; |
InChI-Schlüssel |
RZHDPLMXZJWTIO-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O.[Na].[Na].[Na] |
Kanonische SMILES |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O.[Na].[Na].[Na] |
Synonyme |
(2-carboxy-2-oxoethyl)hydroxyphosphinecarboxylic acid oxide carboxyphosphinopyruvic acid CO2HPPA trisodium carboxyphosphinopyruvate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)







![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)

![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)


